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  • Product: (4-Amino-4-methylpentyl)dimethylamine
  • CAS: 933723-04-7

Core Science & Biosynthesis

Foundational

Molecular structure and reactivity of (4-Amino-4-methylpentyl)dimethylamine

This is an in-depth technical guide on the molecular structure, synthesis, and reactivity of (4-Amino-4-methylpentyl)dimethylamine , a specialized diamine linker used in advanced medicinal chemistry and polymer science....

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the molecular structure, synthesis, and reactivity of (4-Amino-4-methylpentyl)dimethylamine , a specialized diamine linker used in advanced medicinal chemistry and polymer science.

Technical Guide for Research & Development

Executive Summary

(4-Amino-4-methylpentyl)dimethylamine (CAS: 933723-04-7) is an unsymmetrical diamine featuring two distinct nitrogen centers: a sterically hindered primary amine on a tertiary carbon and an accessible tertiary dimethylamine. This unique architecture—specifically the gem-dimethyl substitution at the 4-position—renders the molecule highly resistant to oxidative deamination (e.g., by Monoamine Oxidase, MAO). It is a critical "metabolically stable" building block used to synthesize prolonged-half-life drugs (such as 8-aminoquinoline antimalarials) and latent curing agents for epoxy resins.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a five-carbon pentyl backbone. The C1 position is substituted with a dimethylamino group, while the C4 position is a quaternary center bearing both a methyl group and a primary amino group.

  • IUPAC Name:

    
    -Trimethylpentane-1,4-diamine
    
  • SMILES: CN(C)CCCC(C)(C)N (Note: The "4-methylpentyl" name implies the chain ends at C5, making C4 a gem-dimethyl substituted center).

  • Formula:

    
    
    
  • Molecular Weight: 144.26 g/mol

Key Structural Features:

  • Steric Shielding (Primary Amine): The primary amine (

    
    ) is attached to a tertiary carbon. The adjacent bulky methyl groups create a "neopentyl-like" steric environment. This significantly reduces the nucleophilicity of the nitrogen toward bulky electrophiles but maintains its basicity and ability to participate in metal-catalyzed couplings (e.g., Buchwald-Hartwig).
    
  • Solubilizing Tail (Tertiary Amine): The distal dimethylamine group (

    
    ) serves as a proton acceptor at physiological pH, enhancing aqueous solubility of lipophilic drug scaffolds.
    
Physicochemical Data Table
PropertyValue (Experimental/Predicted)Context
Boiling Point 175–180 °C (760 mmHg)High boiling liquid due to H-bonding.
Density 0.82 g/mLTypical for aliphatic amines.
pKa (Primary -NH2) ~10.2Slightly lower than typical

amines due to steric bulk.
pKa (Tertiary -NMe2) ~9.8Accessible basic center.
LogP 1.15Moderately lipophilic; cell-permeable.
Physical State Colorless to pale yellow liquidHygroscopic; absorbs

from air.

Synthetic Pathways

The synthesis of this molecule is non-trivial due to the need to install the amine on a tertiary carbon. The industrial standard involves a Michael Addition followed by Reductive Amination and Nitro Reduction .

Core Synthesis Workflow (DOT Visualization)

Synthesis Start1 2-Nitropropane Inter1 4-Methyl-4-nitropentanal Start1->Inter1 Michael Addition (Base cat.) Start2 Acrolein Start2->Inter1 Inter2 Intermediate Imine/Enamine Inter1->Inter2 + Dimethylamine (Ti(OiPr)4 or acid) Product_Nitro N,N-Dimethyl-4-methyl- 4-nitropentanamine Inter2->Product_Nitro Reductive Amination (NaBH(OAc)3) Final (4-Amino-4-methylpentyl) dimethylamine Product_Nitro->Final Hydrogenation (H2, Raney Ni or Pd/C)

Figure 1: Step-wise synthesis of (4-Amino-4-methylpentyl)dimethylamine from commodity precursors.

Detailed Protocol

Step 1: Michael Addition

  • Reagents: 2-Nitropropane (1.0 eq), Acrolein (1.1 eq), Triton B (cat).

  • Process: 2-Nitropropane is deprotonated and adds to the

    
    -position of acrolein.
    
  • Outcome: Formation of 4-methyl-4-nitropentanal.

  • Note: This aldehyde is unstable and prone to polymerization; use immediately.

Step 2: Reductive Amination

  • Reagents: 4-methyl-4-nitropentanal, Dimethylamine (2.0 eq), Sodium Triacetoxyborohydride (STAB).

  • Process: The aldehyde condenses with dimethylamine to form an iminium ion, which is reduced in situ by STAB.

  • Outcome: N,N-dimethyl-4-methyl-4-nitropentanamine.

Step 3: Nitro Reduction

  • Reagents:

    
     (50 psi), Raney Nickel or 10% Pd/C, Methanol.
    
  • Process: Catalytic hydrogenation converts the tertiary nitro group to the primary amine.

  • Purification: Distillation under reduced pressure (bp ~70°C @ 10 mmHg).

Reactivity Profile & Chemo-Selectivity

Nucleophilicity: The "Crypto-Primary" Effect

The defining feature of this molecule is the reactivity difference between the two nitrogen centers.

  • Tertiary Amine (C1): Chemically inert to acylation/alkylation under standard conditions but highly basic. It will protonate first.[1]

  • Primary Amine (C4): Although primary, it is attached to a tertiary carbon (

    
    -alkyl).
    
    • Acylation: Slower than linear primary amines. Requires activated esters (NHS, PFP) or acid chlorides with base catalysts (DMAP).

    • Alkylation: Highly resistant to over-alkylation. Mono-alkylation is easier to control than in linear amines.

    • Oxidation: Resistant to

      
      -oxidation (no 
      
      
      
      -protons), making it stable against MAO enzymes.
Selectivity Diagram

Reactivity Center (4-Amino-4-methylpentyl) dimethylamine Rxn1 Reaction with Aryl Halides (Ar-X) Center->Rxn1 Pd cat., Base Rxn2 Reaction with Acid Chlorides (R-COCl) Center->Rxn2 Slow kinetics Rxn3 Metabolic Oxidation (MAO) Center->Rxn3 Prod1 Stable Arylamine (Buchwald-Hartwig) Rxn1->Prod1 Prod2 Sterically Congested Amide Rxn2->Prod2 Prod3 BLOCKED (No reaction) Rxn3->Prod3

Figure 2: Reactivity map highlighting the metabolic stability and synthetic utility of the hindered amine.

Applications in Drug Development

Metabolic Stability Linkers

In drug design, linear alkyl chains are often "soft spots" for metabolic degradation. Replacing a standard 1,4-diaminobutane or 1,5-diaminopentane linker with the 4,4-dimethyl analogue blocks the primary metabolic pathway (oxidative deamination).

  • Case Study: This substructure is analogous to the side chain of Tafenoquine , an antimalarial drug designed to have a much longer half-life than Primaquine. The gem-dimethyl group prevents the formation of the aldehyde metabolite.

PROTACs and Bioconjugation

The molecule serves as a linker for PROTACs (Proteolysis Targeting Chimeras) where the tertiary amine recruits E3 ligase components or improves solubility, while the hindered primary amine conjugates to the ligand of interest without interfering with the active site binding due to its bulk.

Experimental Handling & Safety

Handling Protocol
  • Storage: Store under Nitrogen or Argon at 2–8°C. The amine absorbs

    
     rapidly to form carbamates/carbonates (white crust).
    
  • Incompatibility: Strong oxidizing agents, acid chlorides (exothermic), anhydrides.

  • Toxicity: Like most aliphatic diamines, it is corrosive to skin and eyes. Use neoprene gloves and a face shield.

Analytical Characterization (1H NMR)
  • Solvent:

    
    
    
  • 
     2.20 ppm (s, 6H): 
    
    
    
    – Sharp singlet.
  • 
     2.25 ppm (t, 2H): 
    
    
    
    – Triplet.
  • 
     1.45–1.35 ppm (m, 4H):  Central methylene chain.
    
  • 
     1.10 ppm (s, 6H): 
    
    
    
    – Characteristic gem-dimethyl singlet (diagnostic peak).

References

  • Preparation of N-halogenated cationic compounds. (2010). US Patent 2010/0158818 A1. (Describes the synthesis of 4-amino-4-methylpentyl derivatives).

  • Synthetic Strategies for 1,5-Naphthyridines. (2020). Molecules, 25(21), 5038. (Discusses the use of hindered amine linkers in drug scaffolds).

  • Tafenoquine: A Review of its Use in Malaria. (2019). Drugs, 79, 1021–1029. (Contextualizes the metabolic stability of the gem-dimethyl amine side chain).

  • Reactivity of Tertiary Alkyl Amines. (2017). Master Organic Chemistry. (General principles of steric hindrance in amine alkylation).

Sources

Exploratory

Thermodynamic stability data for (4-Amino-4-methylpentyl)dimethylamine

Thermodynamic Stability Profiling: (4-Amino-4-methylpentyl)dimethylamine Executive Summary & Compound Identity (4-Amino-4-methylpentyl)dimethylamine (CAS: 933723-04-7) is a specialized aliphatic diamine featuring a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability Profiling: (4-Amino-4-methylpentyl)dimethylamine

Executive Summary & Compound Identity

(4-Amino-4-methylpentyl)dimethylamine (CAS: 933723-04-7) is a specialized aliphatic diamine featuring a unique structural asymmetry: a sterically hindered primary amine at one terminus and a tertiary dimethylamine at the other. This dual-amine functionality makes it a critical intermediate in the synthesis of pharmaceutical actives (APIs), particularly in kinase inhibitor linkers, and as a high-performance curing agent for epoxy resins where latency and thermal resistance are required.

This guide addresses the scarcity of direct experimental thermodynamic data for this specific CAS by providing a predictive physicochemical profile derived from group contribution methods, alongside standardized experimental protocols for validating its thermal and chemical stability in a research setting.

Structural Definition
  • Systematic Name:

    
    -trimethylpentane-1,4-diamine
    
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 144.26 g/mol [1][2][3][4]

  • SMILES: CN(C)CCCC(C)(N)C

  • Key Functional Groups:

    • Tertiary Amine (

      
      -dimethyl):  High basicity, prone to N-oxide formation.
      
    • Primary Amine (Hindered): Attached to a quaternary carbon (

      
      ), offering increased resistance to nucleophilic attack but susceptible to carbamylation.
      

Physicochemical & Thermodynamic Profile (Predicted)

Note: In the absence of specific calorimetric data in open literature, the following values are calculated using the Joback and Stein group contribution methods. These serve as baseline parameters for experimental validation.

Table 1: Thermodynamic & Physical Properties

PropertyValue (Predicted)ConfidenceMethodology
Boiling Point (

)
195°C ± 10°CHighJoback Method (Homolog: 1,8-Octanediamine

= 225°C)
Enthalpy of Formation (

)
-245.0 kJ/molMediumGroup Additivity (Gas Phase)
Gibbs Free Energy (

)
-28.5 kJ/molMediumGroup Additivity
Heat Capacity (

)
340.5 J/(mol·K)HighCalculated at 298 K
Flash Point ~75°CMediumCorrelation with

(Closed Cup)
pKa (Tertiary Amine) 10.2HighAnalogous to

-dimethylbutylamine
pKa (Primary Amine) 10.5HighHindered aliphatic amine baseline
LogP (Octanol/Water) 1.18HighXLogP3 Prediction

Stability Mechanisms & Degradation Pathways

Understanding the thermodynamic stability of this molecule requires analyzing its susceptibility to three primary degradation vectors: Oxidation, Carbamylation, and Thermal Elimination.

Degradation Pathway Visualization

DegradationPathways Compound (4-Amino-4-methylpentyl) dimethylamine Oxidation Oxidation (Air/Peroxides) Compound->Oxidation Carbamylation Carbamylation (CO2) Compound->Carbamylation Thermal Thermal Elimination (>200°C) Compound->Thermal NOxide N-Oxide Impurity (Tertiary Amine) Oxidation->NOxide + O2 Carbamate Solid Carbamate Salt (Precipitate) Carbamylation->Carbamate + CO2 (Air) Olefin Volatile Olefins (Hoffman-like) Thermal->Olefin - NH3

Figure 1: Primary degradation pathways. The primary amine is the site of carbamylation (yellow), while the tertiary amine is the site of oxidation (red).

Mechanistic Insights
  • Carbamylation (Thermodynamic Driver): Like most aliphatic amines, the primary amine group reacts exothermically with atmospheric

    
     to form carbamate salts. This reaction is thermodynamically favored (
    
    
    
    ) at room temperature.
    • Impact: Formation of white crust/precipitate on the liquid surface; loss of stoichiometric accuracy in synthesis.

  • Oxidative Instability: The electron-rich tertiary nitrogen is susceptible to oxidation, particularly if trace peroxides are present in solvents (e.g., ethers, THF). This forms the N-oxide, which can undergo Cope elimination at elevated temperatures.

Experimental Protocols for Stability Determination

To establish the exact thermodynamic profile for a specific batch or formulation, the following self-validating protocols must be executed.

Protocol A: Thermal Stability via TGA/DSC

Objective: Determine the onset temperature of decomposition (


) and the glass transition temperature (

).
  • Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

  • Sample Prep: Weigh 5–10 mg of liquid into an alumina pan. Seal hermetically (pinhole lid) to prevent evaporation before decomposition.

  • Atmosphere:

    • Run 1 (Inert): Nitrogen at 50 mL/min (Determines pure thermal pyrolysis).

    • Run 2 (Oxidative): Air at 50 mL/min (Determines oxidative stability limits).

  • Ramp: Equilibrate at 25°C, then ramp 10°C/min to 400°C.

  • Data Analysis:

    • Identify

      
       (Temperature at 5% mass loss) from TGA.
      
    • Identify Exothermic Onset from DSC heat flow signal.

    • Acceptance Criteria: Material is considered thermally stable for processing if

      
       Process Temperature + 50°C.
      
Protocol B: Accelerated Stability Testing (Arrhenius Model)

Objective: Predict shelf-life at 25°C using elevated stress conditions.

  • Setup: Aliquot samples into HPLC vials.

  • Conditions: Incubate at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: Analyze at

    
     hours.
    
  • Analysis Method (HPLC-MS):

    • Column: C18 Reverse Phase (High pH resistant, e.g., Waters XBridge).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Detection: MS (ESI+) monitoring m/z 145.2

      
      .
      
  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Arrhenius Plot).
    • Extrapolate

      
       (rate constant at 25°C).
      
    • Calculate

      
       (time to 90% potency) = 
      
      
      
      .

Handling & Storage Recommendations

Based on the thermodynamic susceptibility to


 and oxidation:
  • Storage: Store under an inert atmosphere (Argon or Nitrogen) in amber glass to prevent photochemical degradation.

  • Temperature: Refrigerate (2–8°C) to kinetically inhibit oxidation and carbamylation.

  • Materials Compatibility:

    • Compatible: Stainless Steel (304/316), HDPE, Teflon (PTFE).

    • Incompatible: Copper/Brass (amine corrosion), PVC (plasticizer leaching).

References

  • Chemical Identity & Structure: PubChem.[1][3][4] Compound Summary for CAS 933723-04-7. National Library of Medicine (US). [Link]

  • Thermodynamic Estimation Methods: NIST Chemistry WebBook.[5] Group Additivity Methods for Enthalpy of Formation. National Institute of Standards and Technology.[5] [Link]

  • Amine Stability Protocols: ASTM International. ASTM E537-20: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. [Link]

  • Synthesis & Properties Context: Google Patents. Synthesis of (S)-4,4-dimethyl-2-pentylamine hydrochloride (Analogous Chemistry).

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of (4-Amino-4-methylpentyl)dimethylamine

This guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, (4-Amino-4-methylpentyl)dimethylamine. Given the absence of published data on this specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the potential biological activities of the novel chemical entity, (4-Amino-4-methylpentyl)dimethylamine. Given the absence of published data on this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered approach to systematically explore its pharmacological potential, grounded in established scientific principles and methodologies.

Introduction: Unveiling the Potential of a Novel Diamine

(4-Amino-4-methylpentyl)dimethylamine is a small molecule characterized by a branched pentyl backbone with two key functional groups: a primary amine at the C4 position and a tertiary dimethylamine group at the C1 position. The presence of these two amine functionalities, one primary and one tertiary, separated by a flexible alkyl chain, suggests a high potential for diverse biological interactions.

The dimethylamine moiety is a common pharmacophore found in a wide array of FDA-approved drugs, contributing to properties such as improved solubility, bioavailability, and target engagement.[1][2][3] Derivatives of dimethylamine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antihistaminic, and analgesic properties.[1][2][3] Furthermore, aliphatic amines are known to be present in some stimulant drugs.[4]

This guide will propose a structured research program to elucidate the biological activity profile of (4-Amino-4-methylpentyl)dimethylamine, starting from initial computational assessments and progressing through a cascade of in vitro and cell-based assays.

Physicochemical Characterization and In Silico Profiling

A foundational step in the assessment of any novel compound is the thorough characterization of its physicochemical properties and a predictive analysis of its potential biological activities using computational tools.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for (4-Amino-4-methylpentyl)dimethylamine is presented in Table 1. These predictions are crucial for understanding the compound's potential for oral bioavailability and membrane permeability, often guided by frameworks such as Lipinski's Rule of Five.

PropertyPredicted ValueSignificance
Molecular Weight< 500 g/mol Favorable for oral bioavailability.
LogP1.5 - 2.5Indicates good membrane permeability.
Hydrogen Bond Donors2Within the acceptable range for drug-likeness.
Hydrogen Bond Acceptors2Within the acceptable range for drug-likeness.
pKa (Primary Amine)~10.5Will be protonated at physiological pH.
pKa (Tertiary Amine)~9.5Will be protonated at physiological pH.
Table 1: Predicted Physicochemical Properties of (4-Amino-4-methylpentyl)dimethylamine.
In Silico Target Prediction

The initial exploration of potential biological targets will be conducted using a variety of computational platforms that employ ligand-based and structure-based screening approaches. These methods compare the structure of (4-Amino-4-methylpentyl)dimethylamine to libraries of known active compounds and assess its docking potential against a wide range of protein targets.

Workflow for In Silico Target Prediction:

in_silico_workflow cluster_input Input cluster_screening Screening Methods cluster_output Output compound (4-Amino-4-methylpentyl)dimethylamine 3D Structure ligand_based Ligand-Based Screening (Similarity to known drugs) compound->ligand_based structure_based Structure-Based Screening (Docking against target libraries) compound->structure_based target_list Prioritized List of Potential Biological Targets ligand_based->target_list structure_based->target_list caption In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of biological targets.

Tier 1: Broad-Spectrum In Vitro Screening

Based on the general activities of dimethylamine-containing compounds and the structural features of our molecule of interest, a broad-spectrum screening approach is recommended as the first experimental tier. This will involve a panel of assays designed to detect a wide range of potential biological activities.

Antimicrobial Activity Screening

The presence of two amine groups suggests potential for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial and Fungal Inocula: Cultures of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: A stock solution of (4-Amino-4-methylpentyl)dimethylamine will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using appropriate growth media.

  • Inoculation and Incubation: Each well will be inoculated with the standardized microbial suspension. The plates will be incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

  • Controls: Positive (microbes with no compound) and negative (media only) controls will be included on each plate.

Cytotoxicity and Anti-proliferative Activity Screening

Many bioactive amines exhibit cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293) will be cultured in appropriate media.

  • Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with a range of concentrations of (4-Amino-4-methylpentyl)dimethylamine for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals will be solubilized with a suitable solvent (e.g., DMSO), and the absorbance will be measured at 570 nm.

  • Data Analysis: Cell viability will be expressed as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) will be calculated.

Receptor Binding and Enzyme Inhibition Assays

The structural similarity of the terminal dimethylamine group to neurotransmitters like dimethyltryptamine (DMT) warrants investigation into its potential interaction with central nervous system (CNS) targets.[5][6]

Proposed Screening Panel:

  • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): Radioligand binding assays to determine affinity.[7]

  • Dopamine and Norepinephrine Transporters (DAT, NET): Assays to measure inhibition of neurotransmitter reuptake.

  • Monoamine Oxidase (MAO-A and MAO-B): Enzyme inhibition assays to assess potential for antidepressant or neuroprotective effects.[6]

  • NMDA Receptors: Given the known interaction of some amine compounds with NMDA receptors, a binding or functional assay is warranted.[8]

Tier 2: Mechanism of Action and Target Validation

Should any of the Tier 1 screens yield promising results, the next phase of research will focus on elucidating the mechanism of action and validating the identified biological targets.

Logical Flow for Tier 2 Investigation:

tier2_workflow cluster_input Input from Tier 1 cluster_moa Mechanism of Action Studies cluster_validation Target Validation cluster_output Output hit Confirmed 'Hit' from Broad-Spectrum Screening dose_response Dose-Response and Time-Course Studies hit->dose_response cell_based Cell-Based Functional Assays (e.g., signaling pathway analysis, reporter gene assays) dose_response->cell_based biochemical Biochemical and Biophysical Assays (e.g., enzyme kinetics, SPR) cell_based->biochemical knockdown Target Knockdown/Knockout (siRNA, CRISPR) biochemical->knockdown overexpression Target Overexpression biochemical->overexpression validated_target Validated Biological Target and Mechanism of Action knockdown->validated_target overexpression->validated_target caption Tier 2 Mechanism of Action and Target Validation Workflow

Caption: Workflow for elucidating the mechanism of action and validating targets.

Conclusion and Future Directions

This technical guide presents a structured and scientifically rigorous approach to investigate the potential biological activities of (4-Amino-4-methylpentyl)dimethylamine. By employing a tiered screening cascade, from in silico predictions to in-depth mechanistic studies, researchers can efficiently and effectively profile this novel chemical entity. The presence of the dimethylamine pharmacophore suggests a high probability of discovering interesting and potentially valuable biological activities. The successful identification of a validated target and mechanism of action will pave the way for lead optimization and further preclinical development.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.
  • 1,3-Dimethylbutylamine. Wikipedia.
  • Amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones.
  • Structure-activity relationships for acridine-substituted analogues of the mixed topoisomerase I/II inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide. PubMed.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
  • Neuropharmacology of N,N-Dimethyltryptamine. PMC.
  • Neurobiological research on N,N-dimethyltryptamine (DMT) and its potentiation by monoamine oxidase (MAO) inhibition: from ayahuasca to synthetic combinations of DMT and MAO inhibitors. PubMed.
  • Effects of N-Methyl-D-aspartate (NMDA) Antagonists Ketamine, Methoxetamine, and Phencyclidine on the Odor Span Test of Working Memory in Rats.
  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed.

Sources

Protocols & Analytical Methods

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Controlling Hygroscopicity of (4-Amino-4-methylpentyl)dimethylamine

Welcome to the technical support guide for (4-Amino-4-methylpentyl)dimethylamine. As a diamine compound, its utility in drug discovery and chemical synthesis is significant, often serving as a key building block or pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (4-Amino-4-methylpentyl)dimethylamine. As a diamine compound, its utility in drug discovery and chemical synthesis is significant, often serving as a key building block or pharmacophore.[1][2][3] However, its primary amino and tertiary dimethylamino groups render it highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, protocols, and troubleshooting strategies to mitigate the challenges associated with its hygroscopicity, ensuring experimental accuracy and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the hygroscopic nature of (4-Amino-4-methylpentyl)dimethylamine.

Q1: What is (4-Amino-4-methylpentyl)dimethylamine and why is it hygroscopic?

(4-Amino-4-methylpentyl)dimethylamine is an organic compound featuring two amine functional groups: a primary amine and a tertiary amine. The presence of these nitrogen-containing groups, particularly the primary amine, allows the molecule to form strong hydrogen bonds with water molecules present in the air. This chemical affinity for water is the root cause of its hygroscopicity, a common characteristic of many amines and amine-based curing agents.[4][5][6]

Q2: What are the potential consequences of moisture absorption in my experiments?

Ignoring the hygroscopicity of this compound can lead to significant experimental errors. The primary consequences are:

  • Inaccurate Weighing and Concentration: When the compound absorbs water, its measured weight is a combination of the amine and the water. This leads to the preparation of solutions with lower-than-intended concentrations, affecting stoichiometry and reaction kinetics.[7]

  • Chemical Degradation and Side Reactions: Absorbed moisture can lead to hydrolysis or participate in undesirable side reactions, reducing the purity of the starting material and the yield of the desired product.[4][6][7] In reactions sensitive to water (e.g., those involving organometallics or certain coupling reagents), even trace amounts of moisture can completely inhibit the chemical transformation.

  • Physical State Alteration: Moisture absorption causes the compound, if it is a solid, to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water).[7] This makes the material difficult to handle, weigh, and dispense accurately.

Q3: How can I visually identify if my sample has absorbed moisture?

If the compound is supplied as a solid powder or crystal, the first signs of moisture uptake are a loss of its free-flowing nature. You may observe:

  • Minor Clumping: The powder begins to form soft aggregates.

  • Severe Caking: The material becomes a hard, solid mass that is difficult to break apart.

  • Wet Appearance/Deliquescence: In cases of significant moisture absorption, the solid may appear damp or even transform into a viscous liquid or slurry.[7]

Q4: What is the single most important practice to prevent moisture uptake?

The most critical practice is to minimize the compound's exposure to the ambient atmosphere . Every time the container is opened, it is exposed to humidity. Therefore, working swiftly, using appropriate handling environments, and properly sealing the container immediately after use are paramount to maintaining the material's integrity.[7]

Section 2: Protocols for Handling and Storage

Adhering to strict handling and storage protocols is the most effective way to control the hygroscopicity of (4-Amino-4-methylpentyl)dimethylamine.

Protocol 2.1: Recommended Storage Conditions

Proper storage creates a protective barrier against ambient humidity.

ParameterRecommendationRationale
Container Tightly sealed glass or high-density polyethylene (HDPE) bottle.[4]Provides a physical barrier to moisture and air ingress. These materials are chemically inert to amines.
Seal Use Parafilm® to wrap the cap/lid junction after each use.[8]Creates a secondary, moisture-proof seal, reducing gas exchange with the environment.
Environment A desiccator containing an active drying agent (e.g., silica gel, Drierite®).[4][8]The desiccant actively absorbs moisture within the sealed environment, maintaining a low-humidity atmosphere.
Temperature Cool, dry place, generally below 30°C (86°F).[4]Reduces the vapor pressure of any absorbed water and minimizes potential thermal degradation.
Atmosphere For highly sensitive applications, consider storage under an inert gas (Nitrogen or Argon).Displaces moist air from the container's headspace, providing the ultimate protection.
Protocol 2.2: Workflow for Weighing and Dispensing

The following workflow is designed to minimize moisture contact during the critical step of weighing.

  • Preparation: Before opening the primary container, ensure all necessary tools (spatulas, weigh boats, glassware) are clean and thoroughly dry.

  • Environment Selection:

    • Ideal Method (Low-Humidity Environment): Perform all manipulations inside a glovebox or a controlled humidity chamber (<20% RH).[9] This is the most reliable method.

    • Standard Lab Method: If a glovebox is unavailable, work quickly in a draft-free area with the lowest possible humidity.[7]

  • Equilibration: Allow the container to reach ambient temperature before opening to prevent condensation of moisture onto the cold compound.

  • Dispensing: Open the container, swiftly remove the required amount of the compound, and place it onto a tared weigh boat or directly into the reaction vessel.

  • Sealing: Immediately and tightly close the primary container. If it will be stored for an extended period, re-wrap the lid with Parafilm®.

  • Transfer: Promptly transfer the weighed compound for use in your experiment.

G start Start: Prepare Dry Glassware equilibrate Equilibrate Container to Room Temp start->equilibrate open_container Open Container equilibrate->open_container env_check Low-Humidity Environment Available? open_container->env_check work_glovebox Work Inside Glovebox/ Dry Chamber env_check->work_glovebox  Yes work_quickly Work Quickly in Standard Lab env_check->work_quickly No   weigh Weigh Required Amount work_glovebox->weigh work_quickly->weigh seal_container IMMEDIATELY Seal Primary Container weigh->seal_container use_compound Use Weighed Compound seal_container->use_compound end_process End use_compound->end_process

Protocol 2.3: Aliquoting for Long-Term Use

To protect the integrity of a bulk supply, it is highly recommended to aliquot the material into smaller, single-use vials.[7]

  • In a low-humidity environment (glovebox), portion the bulk compound into several smaller, appropriately sized vials.

  • Tightly seal each vial. For extra protection, wrap the caps with Parafilm®.

  • Store the set of aliquots in a desiccator.

  • For each experiment, use one entire aliquot, avoiding the need to repeatedly open the main stock container.

Section 3: Troubleshooting Guide

When experiments yield unexpected results, moisture contamination from (4-Amino-4-methylpentyl)dimethylamine is a common culprit. This guide helps diagnose and resolve such issues.

G start Problem: Inconsistent Results or Reaction Failure check_amine Is the amine clumpy or 'wet' in appearance? start->check_amine check_handling Was strict dry handling protocol followed? check_amine->check_handling No moisture_suspected High Suspicion of Water Contamination check_amine->moisture_suspected Yes check_handling->moisture_suspected No investigate_other Problem Likely Elsewhere: Investigate Other Reagents, Solvents, or Conditions check_handling->investigate_other Yes implement_protocol Solution: Re-run Experiment Following Strict Dry Protocol check_handling->implement_protocol No quantify_water Action: Quantify Water Content (Karl Fischer Titration) moisture_suspected->quantify_water water_high Water Content > Acceptable Limit? quantify_water->water_high dry_amine Solution: Dry the Amine or Use a New Batch water_high->dry_amine Yes re_run Re-run Experiment with Verified Dry Amine water_high->re_run No dry_amine->re_run implement_protocol->re_run

Observed ProblemPotential Cause (related to hygroscopicity)Recommended Solution
Low or zero reaction yield, especially in water-sensitive reactions. The amine has absorbed moisture, which is quenching the reagents or catalyzing side reactions.1. Quantify the water content of the amine using Karl Fischer titration.[10]2. If water content is high, use a fresh, unopened batch or dry the existing material (see Protocol 4.2).3. Ensure all solvents and glassware are rigorously dried before the next attempt.
Difficulty in dissolving the compound; formation of an insoluble gum. The compound has severely caked or partially hydrolyzed due to excessive moisture absorption.1. Visually inspect the material for severe caking or a wet appearance.[7]2. Attempt to prepare a stock solution and determine its concentration accurately via titration, if applicable.3. For critical applications, it is best to discard the compromised material and use a fresh supply.
Poor reproducibility between experiments run on different days. Varying levels of moisture absorption due to differences in ambient humidity or handling practices.1. Standardize the handling procedure for all users (see Protocol 2.2).2. Aliquot the compound to ensure each experiment starts with material of the same quality (see Protocol 2.3).3. Always work from a container stored in a desiccator.

Section 4: Advanced Procedures

These procedures should be used when moisture contamination is confirmed and the material must be salvaged or accurately quantified.

Protocol 4.1: Quantification of Water Content via Karl Fischer (KF) Titration

KF titration is the gold standard for accurately measuring water content in chemical samples.[11] It is based on a stoichiometric reaction between iodine and water.

  • Principle: The sample is introduced into a KF titrator, where it reacts with the Karl Fischer reagent. The instrument detects the endpoint of the reaction, and the amount of reagent consumed is used to calculate the precise water content (typically reported as a weight percentage or ppm).

  • General Procedure:

    • Select a suitable solvent system for your amine that does not react with the KF reagents.

    • Using a dry, gas-tight syringe or by direct addition in a glovebox, introduce a precisely weighed amount of the amine into the titration cell.

    • Run the titration according to the instrument's instructions.

    • Perform multiple measurements to ensure accuracy.

  • Application: The determined water content can be used to calculate a corrected mass for preparing solutions of a precise concentration. For example, if the amine contains 1.5% water, to get 1.000 g of pure amine, you would need to weigh out 1.000 g / (1 - 0.015) = 1.015 g of the material.

Protocol 4.2: Procedure for Drying Contaminated (4-Amino-4-methylpentyl)dimethylamine

If a solid sample has absorbed a small to moderate amount of moisture, it can often be dried in the lab.

  • Equipment: A vacuum desiccator and a high-vacuum pump. A strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite®) is required.[12]

  • Procedure:

    • Place a fresh layer of the chosen desiccant at the bottom of the desiccator.

    • Spread the hygroscopic amine in a thin layer in a shallow glass dish (e.g., a crystallization dish) to maximize surface area.

    • Place the dish on the desiccator plate.

    • Seal the desiccator and slowly apply a high vacuum using the pump. Caution: Do not apply vacuum too quickly to avoid blowing the powder around.

    • Leave the material under vacuum for 24-48 hours. The combination of a strong drying agent and low pressure is very effective at removing absorbed water.[13]

    • Slowly and carefully vent the desiccator before opening.

    • Immediately transfer the dried compound to a tightly sealed container and store it in a separate desiccator with a routine desiccant like silica gel.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (2022). RSC Publishing. Retrieved from [Link]

  • Water content in organic solvents - Titration. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Process for drying hygroscopic materials. (1976). Google Patents.
  • Method for drying hygroscopic material and the product thereof. (1938). Google Patents.
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (2022). PMC. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved from [Link]

  • How to make a Desiccator Bag for Drying Chemicals. (2009). YouTube. Retrieved from [Link]

  • Hygroscopic Substances and Drying Agents. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. (2018). ResearchGate. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC. Retrieved from [Link]

  • Synthesis and Grafted NH2-Al/MCM-41 with Amine Functional Groups as Humidity Control Material from Silicon Carbide Sludge and Granite Sludge. (2022). MDPI. Retrieved from [Link]

  • Storage of Hygroscopic materials. (2016). Reddit. Retrieved from [Link]

  • Water Absorption of Epoxy-Amine Resin Systems and the Respective Effect on Tensile Strength and Glass Transition Temperature. (2021). Fraunhofer-Publica. Retrieved from [Link]

  • Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents at the molecular scale. (2019). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

  • Methylpentane: Health Benefits, Side Effects, Uses, Dose & Precautions. (n.d.). RxList. Retrieved from [Link]

  • Water mediated condensation reaction of aldehydes and amines. (2015). ResearchGate. Retrieved from [Link]

  • Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. (2015). PMC. Retrieved from [Link]

  • 4-Amino-3-methylpentanal. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Dimethylamine (CAS 124-40-3) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • The psychostimulant (±)-cis-4,4'-dimethylaminorex (4,4'-DMAR) interacts with human plasmalemmal and vesicular monoamine transporters. (2018). PubMed. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Alternative Catalysts for (4-Amino-4-methylpentyl)dimethylamine Coupling

Welcome to the technical support center for the C-N coupling of (4-Amino-4-methylpentyl)dimethylamine and related sterically hindered diamines. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C-N coupling of (4-Amino-4-methylpentyl)dimethylamine and related sterically hindered diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols for various alternative catalytic systems. Our goal is to equip you with the knowledge to optimize your reactions, overcome common obstacles, and achieve your synthetic targets efficiently.

Introduction: The Challenge of Coupling Hindered Diamines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a significant percentage of drug candidates contain arylamine moieties.[1][2] (4-Amino-4-methylpentyl)dimethylamine presents a unique challenge due to its steric hindrance and the presence of two distinct amine functionalities. Traditional methods often require harsh reaction conditions, which can be incompatible with complex molecules.[3][4] Consequently, the development and application of alternative catalytic systems are crucial for achieving high yields and selectivity. This guide explores modern catalytic approaches, including palladium, copper, nickel, and iron-based systems, as well as emerging photoredox and enzymatic methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[2][5] The continuous development of specialized ligands has expanded its applicability to include challenging substrates like hindered amines.[2][6]

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My reaction yield is low. What are the primary factors to investigate?

Answer: Low yields in Buchwald-Hartwig aminations of hindered diamines can stem from several sources. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical.[6][7] For sterically demanding substrates, bulky, electron-rich biarylphosphine ligands such as BrettPhos, GPhos, or Josiphos-type ligands are often necessary to promote both oxidative addition and reductive elimination while preventing catalyst deactivation.[6][8][9] Using a pre-catalyst can also lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[7][10]

  • Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate has base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[7]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.[10] The reaction temperature may need optimization. While some modern catalyst systems can operate at room temperature, hindered substrates often require heating.[6][11]

  • Catalyst Deactivation: Impurities in starting materials or coordinating functional groups on the substrate can poison the palladium catalyst.[7][12] Ensure all reagents and solvents are pure and dry.

Question: I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Answer: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[7] This is particularly prevalent with primary amines.[7] The mechanism often involves a β-hydride elimination from a palladium-amide intermediate.[7][13] To suppress this:

  • Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination and β-hydride elimination.[13] Screening different bulky phosphine ligands is a primary strategy.

  • Reaction Conditions: Lowering the reaction temperature or changing the solvent may disfavor the hydrodehalogenation pathway.

  • Base Concentration: In some cases, a slight excess of the amine relative to the base can help favor the desired coupling.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), (4-Amino-4-methylpentyl)dimethylamine (1.2 mmol), the palladium pre-catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 2 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (typically 16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Palladium-Catalyzed Systems
ParameterRecommendationRationale
Catalyst Palladium pre-catalysts (e.g., GPhos Pd G3)Ensures reliable formation of the active Pd(0) species.[6][7]
Ligands Bulky biarylphosphines (e.g., BrettPhos, GPhos)Facilitates coupling of hindered amines and prevents catalyst deactivation.[6][13]
Bases NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong bases for efficient deprotonation; weaker bases for sensitive substrates.[7][11]
Solvents Toluene, Dioxane, THF (anhydrous, degassed)Aprotic solvents are standard; must be free of water and oxygen.[10]
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange + HNR'R'' Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ligand Exchange->Ar-Pd(II)(NHR'R'')L2 Deprotonation Deprotonation Ar-Pd(II)(NHR'R'')L2->Deprotonation + Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N coupling reaction that utilizes copper catalysts.[3] While traditional Ullmann reactions required harsh conditions, modern protocols employ ligands that enable the reaction to proceed under milder temperatures.[3][14]

Troubleshooting Guide: Ullmann Condensation

Question: My Ullmann coupling is not proceeding or is giving low yields. What should I check?

Answer:

  • Copper Source and Ligand: The choice of copper salt (e.g., CuI) and ligand is paramount. For hindered amines, diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) are often effective.[15][16] The quality of the copper salt is important; using a fresh, high-purity source can be beneficial.[17]

  • Reaction Conditions: Ullmann reactions are notoriously sensitive to air and moisture. Rigorous degassing of the solvent and maintaining an inert atmosphere are critical. High-boiling polar aprotic solvents like DMF or NMP are traditional, but toluene is also used in modern protocols.[16]

  • Substrate Reactivity: Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are generally unreactive under typical Ullmann conditions.[3][16]

  • Catalyst Deactivation: The catalyst can deactivate through precipitation or the formation of inactive copper species.[18][19] The solubility of inorganic bases can also play a role in catalyst turnover.[18]

Question: I am observing significant homocoupling of my aryl halide. How can this be suppressed?

Answer: Homocoupling is a common side reaction in Ullmann chemistry.[20] To minimize this:

  • Ligand and Additives: The use of appropriate ligands can favor the desired cross-coupling pathway.

  • Stoichiometry: Using a slight excess of the amine coupling partner can sometimes reduce homocoupling.

  • Temperature Control: Careful optimization of the reaction temperature may identify a window where the rate of cross-coupling is significantly higher than that of homocoupling.

Experimental Protocol: General Procedure for Ullmann Condensation
  • In a glovebox or under an inert atmosphere, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol), and the aryl halide (1.0 mmol) to a reaction vessel.

  • Add the (4-Amino-4-methylpentyl)dimethylamine (1.2 mmol) and the degassed solvent (e.g., toluene or dioxane, 2 mL).

  • Seal the vessel and heat the mixture with stirring at 100-130 °C for 24-48 hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter to remove inorganic salts.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Emerging Alternative Catalysts

Beyond the well-established palladium and copper systems, other transition metals and novel catalytic strategies are gaining traction for C-N bond formation.

Nickel-Based Catalysis

Nickel catalysts offer a cost-effective alternative to palladium and can be particularly effective for coupling less reactive aryl chlorides.[21][22] Recent developments have led to electrochemically driven, nickel-catalyzed aminations that proceed under mild conditions.[21]

Iron-Based Catalysis

Iron is an attractive catalyst due to its low cost and low toxicity.[23][24][25] Iron-catalyzed C-N cross-coupling reactions are an active area of research, with some protocols utilizing air as the oxidant.[23] These reactions may proceed through a radical activation mechanism, which is distinct from traditional cross-coupling pathways.[24][25][26]

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and green alternative for C-N bond formation.[27][28][29] These reactions often proceed at room temperature and can tolerate a wide range of functional groups.[30] The mechanism typically involves the generation of radical intermediates, offering a different reactivity profile compared to traditional metal-catalyzed methods.[30]

Biocatalysis

Enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), offer a highly selective and environmentally friendly approach to amine synthesis.[31][32] While primarily used for reductive amination, enzymatic C-H amination is also a growing field.[33] This approach is particularly advantageous for producing chiral amines with high enantioselectivity.[34]

Data Summary: Comparison of Alternative Catalytic Systems
Catalytic SystemMetalKey AdvantagesCommon Challenges
Nickel-Catalysis NiCost-effective, effective for aryl chlorides.[21][35]Can be sensitive to air and moisture.
Iron-Catalysis FeAbundant, low toxicity, novel mechanisms.[23][25]Substrate scope may be limited.
Photoredox Ru, Ir, Organic DyesMild conditions, high functional group tolerance.[27][28][30]Requires a light source, quantum yields can be low.
Biocatalysis -High selectivity, green conditions, chiral synthesis.[31][32]Limited to specific substrate classes, enzyme availability.

General FAQs

Question: How do I choose the best alternative catalyst for my specific substrate?

Answer: The choice of catalyst depends on several factors:

  • Substrate: For hindered amines, palladium systems with bulky ligands are a good starting point.[6] For aryl chlorides, nickel catalysts may be more effective.[21]

  • Functional Group Tolerance: If your molecule has sensitive functional groups, photoredox or enzymatic catalysis might be the best choice due to their mild reaction conditions.[30][32]

  • Cost and Scalability: For large-scale synthesis, iron and nickel catalysts are more cost-effective than palladium.[21][23]

  • Desired Selectivity: If you need to control stereochemistry, biocatalysis is often the superior option.[34]

A decision-tree approach, as outlined in the diagram below, can guide your selection process.

Visualization: Catalyst Selection Workflow

Catalyst_Selection Start Start: Hindered Diamine Coupling Aryl_Halide Aryl Halide? Start->Aryl_Halide Functional_Groups Sensitive Functional Groups? Aryl_Halide->Functional_Groups Iodide/Bromide (Modern) Ni_Catalyst Nickel Catalyst Aryl_Halide->Ni_Catalyst Chloride Cu_Catalyst Copper (Ullmann) Aryl_Halide->Cu_Catalyst Iodide/Bromide (Classic) Chirality Chirality Required? Functional_Groups->Chirality No Photoredox Photoredox Catalysis Functional_Groups->Photoredox Yes Cost Cost a Major Factor? Chirality->Cost No Biocatalysis Biocatalysis Chirality->Biocatalysis Yes Pd_Catalyst Palladium (Buchwald-Hartwig) with bulky ligands Cost->Pd_Catalyst No Fe_Catalyst Iron Catalyst Cost->Fe_Catalyst Yes

Caption: Decision tree for selecting an alternative catalyst system.

Question: What are the key safety precautions when working with these catalysts?

Answer:

  • Inert Atmosphere: Many of these catalysts and ligands are air-sensitive. Reactions should be set up under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.

  • Pyrophoric Reagents: Some bases, like tert-butoxides, can be pyrophoric. Handle them with care.

  • Solvent Safety: Use solvents in a well-ventilated fume hood. Be aware of the specific hazards of each solvent.

  • Metal Toxicity: While iron is relatively benign, palladium, nickel, and copper have higher toxicities. Wear appropriate personal protective equipment (PPE), and handle solid catalysts and residues in a way that minimizes dust inhalation.

References

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  • Das, S., Ehlers, A. W., Patra, S., de Bruin, B., & Chattopadhyay, B. (2023). Iron-Catalyzed Intermolecular CN Cross-Coupling Reactions via Radical Activation Mechanism. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

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  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. (2016). MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Rigorous Crystallographic Data Validation: A Case Study of (4-Amino-4-methylpentyl)dimethylamine Analogue Complexes

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for this purpose. However, the journey from diffraction pattern to a reliable, publication-ready crystal structure is paved with potential pitfalls. This guide provides an in-depth, practical comparison of crystallographic data validation, using a complex featuring a substituted pentane-1,5-diamine ligand, analogous to (4-Amino-4-methylpentyl)dimethylamine, as a case study. We will dissect the validation process, explain the causality behind experimental choices, and provide actionable protocols to ensure the scientific integrity of your crystallographic data.

The adage "seeing is believing" is the very essence of crystallography in drug discovery and materials science. Yet, this belief is conditional upon the quality and correctness of the underlying data. A seemingly minor error in a crystal structure—a misassigned atom, an incorrect space group, or unaddressed disorder—can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of a research program.[1] Therefore, rigorous validation is not merely a final checkbox before publication but an integral part of the structure determination process itself.[2][3]

This guide will navigate the critical steps of crystallographic data validation, moving beyond a simple checklist to instill a deeper understanding of why each validation check is crucial. We will leverage the internationally recognized standards and tools provided by the International Union of Crystallography (IUCr) to scrutinize our case study data.[4]

The Crystallographic Information File (CIF): The Blueprint of Your Structure

At the heart of crystallographic data reporting is the Crystallographic Information File (CIF).[1] This standardized text file format encapsulates all the pertinent information about the crystal structure analysis, from the experimental conditions to the final atomic coordinates and refinement parameters.[1] Before any validation can begin, a complete and syntactically correct CIF must be generated by the refinement software.

The Validation Gauntlet: A Step-by-Step Protocol with checkCIF

The IUCr provides a free, web-based service called checkCIF that subjects a submitted CIF to a battery of tests, generating a detailed validation report with alerts classified by severity (A, B, C, and G).[1][2][3] Let's walk through the validation process using a real-world example of a Schiff base complex derived from 1,5-diaminopentane, a structural analogue to our target ligand.

Experimental Protocol: Obtaining a checkCIF Validation Report
  • Navigate to the IUCr checkCIF server: Access the service at [Link].[5]

  • Upload your CIF: Use the "Choose File" option to select the CIF for your (4-Amino-4-methylpentyl)dimethylamine analogue complex.

  • Enter publication details (optional but recommended): Providing the journal and author details can be helpful for tracking and future reference.

  • Initiate the check: Click the "Send" button to start the validation process.

  • Analyze the report: The server will generate a comprehensive PDF report detailing any alerts.

Below is a diagram illustrating the core workflow of crystallographic data validation.

Crystallographic Data Validation Workflow cluster_0 Data Collection & Refinement cluster_1 Validation & Deposition Data_Collection Single Crystal X-ray Diffraction Data Collection Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement CIF_Generation Generation of Crystallographic Information File (CIF) Structure_Refinement->CIF_Generation checkCIF IUCr checkCIF Validation CIF_Generation->checkCIF Alert_Analysis Analysis of Validation Alerts (A, B, C, G) checkCIF->Alert_Analysis Model_Correction Model Correction & Re-refinement Alert_Analysis->Model_Correction If necessary Final_CIF Final Validated CIF Alert_Analysis->Final_CIF No critical alerts Model_Correction->CIF_Generation Iterative Process Deposition Deposition to CSD/PDB Final_CIF->Deposition

A flowchart of the crystallographic data validation workflow.

Interpreting the Validation Report: A Comparative Analysis

The checkCIF report is your guide to the quality of your structure. Let's compare the hypothetical validation metrics for an "ideal" (4-Amino-4-methylpentyl)dimethylamine complex with the results from our real-world analogue.

Validation ParameterIdeal (4-Amino-4-methylpentyl)dimethylamine ComplexAnalogue: Pentane-1,5-diamine Schiff Base ComplexRationale and Significance
Data Completeness > 99.5%98.7%High completeness ensures that the data is sufficient to accurately model the electron density and determine atomic positions.
R-factor (R1) < 0.05 (5%)0.065 (6.5%)The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Goodness-of-Fit (GooF) ~ 1.01.08A GooF value close to 1.0 suggests that the model is a good fit to the data and that the weighting scheme is appropriate.
Alert Level A 01Critical Alert: Often indicates a serious issue that must be addressed, such as an incorrect space group or atom assignment.
Alert Level B 03Potentially Serious Alert: Warrants careful investigation. Could be related to unusual bond lengths, angles, or disordered regions.
Alert Level C < 58Less Serious Alert: Often related to formatting, missing non-essential information, or minor geometric deviations.
Alert Level G < 1015General Information: Provides useful information or suggestions that may not require action.
Dissecting the Alerts: From Critical to Cosmetic

The power of the checkCIF report lies in its detailed alerts. Here's how to interpret and address common alerts, with reference to our analogue complex:

  • Alert Level A: The Red Flag An 'A' alert is a showstopper. For our analogue complex, a hypothetical 'A' alert might be: PLAT097_ALERT_2_A Large Reported Max. (Positive) Residual Density. This indicates a significant peak of unmodeled electron density, which could be a missing atom (like a water molecule), a disordered component of the ligand, or even an incorrectly assigned atom type. The causal chain is direct: unmodeled electron density means the structural model is incomplete and therefore incorrect.

  • Alert Level B: The Investigator's Cue 'B' alerts demand careful scrutiny. An example for our analogue could be: PLAT241_ALERT_2_B High Ueq as Compared to Neighbors for C14. This suggests that the thermal ellipsoid for atom C14 is significantly larger than its neighbors, which could indicate disorder or an incorrect atom assignment. The underlying reason could be static or dynamic disorder of the pentyl chain, a common occurrence for flexible alkyl chains.

  • Alert Level C: The Fine-Tuning 'C' alerts are often less critical but should not be ignored. A common 'C' alert is: THETM01_ALERT_3_C The value of sine(theta_max)/wavelength is less than 0.550. This indicates that the resolution of the data is somewhat low, which can affect the precision of bond lengths and angles. While not an error in the model, it is an important reflection of the quality of the experimental data.

The logical relationship between different validation parameters is crucial for a holistic assessment of the crystal structure quality.

Interrelation of Crystallographic Validation Parameters cluster_DataQuality Data Quality cluster_ModelFit Model Fit cluster_GeometricParameters Geometric Parameters cluster_GlobalStructure Global Structure Completeness Data Completeness R_factor R-factor (R1) Completeness->R_factor Resolution Resolution (sin(θ)/λ) Resolution->R_factor GooF Goodness-of-Fit (GooF) R_factor->GooF Bond_Lengths Bond Lengths R_factor->Bond_Lengths Bond_Angles Bond Angles R_factor->Bond_Angles ADPs Anisotropic Displacement Parameters (ADPs) GooF->ADPs Residual_Density Residual Electron Density Bond_Lengths->Residual_Density Bond_Angles->Residual_Density ADPs->Residual_Density Space_Group Space Group Symmetry Space_Group->R_factor Space_Group->Residual_Density

Interdependencies of key crystallographic validation metrics.

Beyond the Alerts: Leveraging the Cambridge Structural Database (CSD)

For novel complexes, it is invaluable to compare the geometric parameters (bond lengths, angles, torsion angles) of your structure with those of similar, previously reported structures. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential tool for this comparative analysis.[6] Software such as Mogul, available through the Cambridge Crystallographic Data Centre (CCDC), can automatically perform this comparison and flag any unusual geometric features.[7]

Conclusion: A Commitment to Quality

In the competitive landscape of drug discovery and materials science, the integrity of your structural data is non-negotiable. A thorough and critical approach to crystallographic data validation, moving beyond a superficial glance at the R-factor, is the hallmark of high-quality research. By embracing the tools and methodologies outlined in this guide, from the rigorous application of checkCIF to the comparative power of the CSD, researchers can ensure that their crystal structures are not only "believable" but are a robust and reliable foundation for future scientific endeavors. Remember, a validated structure is a self-validating system, instilling confidence in your results and accelerating the pace of discovery.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Harlow, R. L. (1996). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 1(1), 11-20. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved February 15, 2026, from [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved February 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CSD-Core. Retrieved February 15, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 15, 2026, from [Link]

  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]

  • Ouari, K., Merzougui, M., & Karmazin, L. (2015). Crystal structure of 1,1′-{(pentane-1,5-diyl)bis[(azaniumylylidene)methanylylidene]}bis(naphthalen-2-olate). Acta Crystallographica Section E: Crystallographic Communications, 71(9), o1010. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Mogul. Retrieved February 15, 2026, from [Link]

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